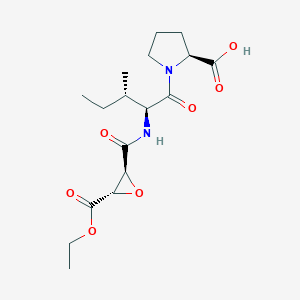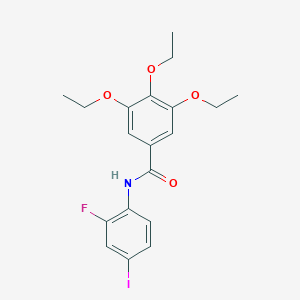
5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine (BrUTP) is a modified nucleotide that has been widely used in scientific research for various applications. BrUTP is a uridine analog that contains a sulfur atom in the 4'-position of the ribose ring and a bromine atom in the 2-position of the vinyl group. This modification provides BrUTP with unique properties that make it a valuable tool for studying RNA transcription and processing.
Wirkmechanismus
5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine is incorporated into RNA during transcription by RNA polymerase. The bromine atom in the 2-position of the vinyl group can form a covalent bond with the active site of RNA polymerase, which allows for efficient incorporation of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine into RNA. The sulfur atom in the 4'-position of the ribose ring can also form a hydrogen bond with the phosphate backbone of RNA, which stabilizes the RNA structure.
Biochemical and Physiological Effects:
5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine has been shown to have minimal effects on RNA transcription and processing, making it a useful tool for studying RNA dynamics. However, high concentrations of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine can inhibit RNA polymerase activity and affect RNA stability. Therefore, it is important to use appropriate concentrations of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine in experiments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine is its ability to label RNA in live cells without affecting RNA transcription and processing. This allows for the study of RNA dynamics in real-time. However, 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine labeling is limited by the availability of RNA polymerase, which can vary depending on the cell type and experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine in scientific research. One direction is the development of new labeling techniques that allow for the specific labeling of RNA subpopulations. Another direction is the use of 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine in combination with other labeling techniques to study RNA-protein interactions. Additionally, 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine can be used in combination with other modified nucleotides to study RNA structure and function.
Synthesemethoden
5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine can be synthesized through a multistep process that involves the modification of uridine. The first step involves the protection of the 5'-hydroxyl group of uridine with a tert-butyldimethylsilyl (TBDMS) group. The second step involves the bromination of the 2-position of the vinyl group using N-bromosuccinimide (NBS). The third step involves the removal of the TBDMS group using tetrabutylammonium fluoride (TBAF) to yield 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine.
Wissenschaftliche Forschungsanwendungen
5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine has been used extensively in scientific research for various applications. One of the most common applications is in RNA labeling and imaging. 5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine can be incorporated into RNA during transcription, and the labeled RNA can be visualized using fluorescence microscopy. This technique has been used to study RNA localization, trafficking, and turnover.
Eigenschaften
CAS-Nummer |
134699-93-7 |
|---|---|
Produktname |
5-(2-Bromovinyl)-2'-deoxy-4'-thiouridine |
Molekularformel |
C11H13BrN2O4S |
Molekulargewicht |
349.2 g/mol |
IUPAC-Name |
5-[(E)-2-bromoethenyl]-1-[4-hydroxy-5-(hydroxymethyl)thiolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H13BrN2O4S/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h1-2,4,7-9,15-16H,3,5H2,(H,13,17,18)/b2-1+ |
InChI-Schlüssel |
MHIWAWLDGNOCRU-OWOJBTEDSA-N |
Isomerische SMILES |
C1C(C(SC1N2C=C(C(=O)NC2=O)/C=C/Br)CO)O |
SMILES |
C1C(C(SC1N2C=C(C(=O)NC2=O)C=CBr)CO)O |
Kanonische SMILES |
C1C(C(SC1N2C=C(C(=O)NC2=O)C=CBr)CO)O |
Synonyme |
(E)-5-(2-bromovinyl)-2'-deoxy-4'-thiouridine 5-(2-bromovinyl)-2'-deoxy-4'-thiouridine S-BVDU |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-methoxy-3-methyl-N-[4-(propanoylamino)phenyl]benzamide](/img/structure/B236702.png)

![N-{4-[(4-cyano-2-fluorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236706.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)


![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)
